![molecular formula C8H8N2O3 B2792906 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1325304-60-6](/img/structure/B2792906.png)
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a chemical compound with the empirical formula C10H12N2O3 . It is a solid substance . This compound has been used in the preparation of carbon dot-based biosensors .
Synthesis Analysis
The synthesis of this compound has been reported in the context of creating carbon dot-based biosensors . The synthesis involves the preparation of IPCA-appended CDs, which are used as biosensors suitable for the analysis of cholesterol and β-galactosidase activity .Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group attached to an imidazo[1,2-a]pyridine ring . The SMILES string representation of the molecule isO=C(C(C=C1)=C(NCC2)N2C1=O)OCC . Chemical Reactions Analysis
The compound has been used in the synthesis of carbon dot-based biosensors . The role of the compound in these reactions is to act as a support for the molecular fluorophores produced during the synthesis .Physical And Chemical Properties Analysis
The compound is a solid substance . Its molecular weight is 208.21 . The compound’s InChI key is MIIPHIQWERQWMQ-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial Properties
- Application : Imidazole containing compounds have been found to have antimicrobial properties, particularly against strains such as Staphylococcus aureus, Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, Clostridioides difficile, Candida auris, and Aspergillus fumigatus .
- Results : The results indicate that these compounds have potential as antimicrobial agents, although specific quantitative data was not provided .
Antioxidant Potential
- Application : Certain derivatives of imidazole have shown good scavenging potential, indicating their potential as antioxidants .
- Method : These compounds were evaluated for antioxidant potential using the DPPH assay .
- Results : The compounds showed good scavenging potential when compared to ascorbic acid, which was used as a positive control .
Antitumor Activity
- Application : Temozolomide, a compound containing an imidazole ring, has been approved by the U.S. FDA to treat patients suffering from glioblastoma and anaplastic astrocytoma .
- Results : Temozolomide has been shown to be effective in treating these types of cancer, although specific quantitative data was not provided .
Biosensors
- Application : Inspired by the fluorescence properties of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), IPCA-appended CDs have been developed that behave as carbon dot-based CD “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .
- Results : The results indicate that these biosensors could be useful for the analysis of cholesterol and β-galactosidase activity, although specific quantitative data was not provided .
Therapeutic Potential
- Application : Imidazole containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Fluorescent Biosensors
- Application : Inspired by the fluorescence properties of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA), IPCA-appended CDs have been developed that behave as carbon dot-based CD “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .
- Results : The results indicate that these biosensors could be useful for the analysis of cholesterol and β-galactosidase activity, although specific quantitative data was not provided .
Antihelmintic Activity
Future Directions
The compound’s fluorescence properties have inspired its use in the creation of carbon dot-based biosensors . These biosensors have potential applications in the analysis of cholesterol and β-galactosidase activity . Future research may continue to explore the compound’s potential in biosensor technology and other applications.
properties
IUPAC Name |
5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVCGPPYESIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=CC(=C2N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2792827.png)
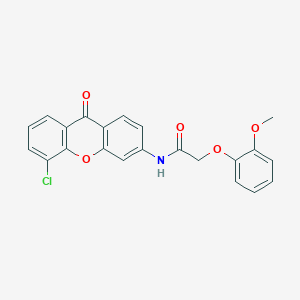
![N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2792829.png)
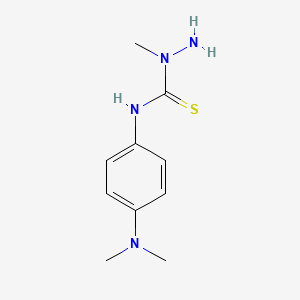
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792831.png)
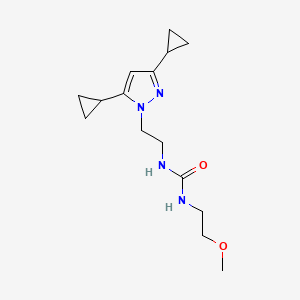
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(pyridin-3-yl)acetamide](/img/structure/B2792834.png)
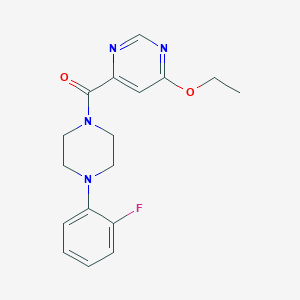
![3,4-difluoro-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2792836.png)
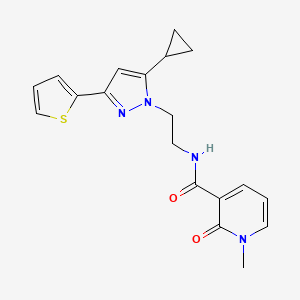
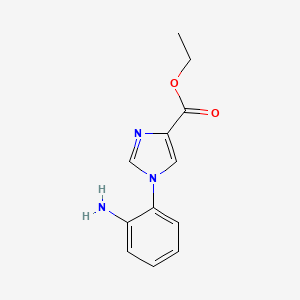
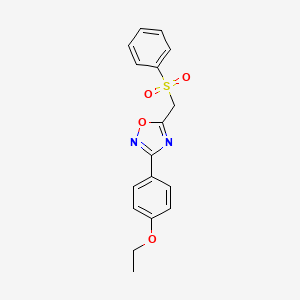
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((5-chloro-2-methylphenyl)amino)acrylonitrile](/img/structure/B2792845.png)